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Compound of Interest

Compound Name: JWH 302

Cat. No.: B141316 Get Quote

Providing detailed protocols for the synthesis of controlled substances like JWH-302 is

prohibited. This substance is regulated in many jurisdictions due to its potential for abuse and

harmful effects.

However, for academic and research purposes, it is possible to provide information on the

pharmacological profile of JWH-302 and the general signaling pathways it affects. This

information is for educational and research contexts only and should not be used to guide illicit

activities.

Pharmacological Profile of JWH-302
JWH-302 is a synthetic cannabinoid from the naphthoylindole family. It acts as a cannabinoid

receptor agonist, with a notable selectivity for the CB2 receptor over the CB1 receptor.

JWH-302 is a cannabimimetic indole that demonstrates a five-fold selectivity for the central

cannabinoid (CB1) receptor over the peripheral cannabinoid (CB2) receptor.[1] It is a positional

isomer of JWH-250.[2] In the United States, CB1 receptor agonists of the 3-phenylacetylindole

class, such as JWH-302, are classified as Schedule I Controlled Substances.[2]

Quantitative Pharmacological Data
The following table summarizes the binding affinity (Ki) and functional activity (EC50) of JWH-

302 for the human cannabinoid receptors CB1 and CB2. The Ki value represents the

concentration of the ligand that binds to 50% of the receptors in a competition assay and is an
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inverse measure of binding affinity. A lower Ki value indicates a higher binding affinity. The

EC50 value is the concentration that produces 50% of the maximum possible response.

Compound Receptor
Binding Affinity (Ki)
(nM)

Functional Activity
(EC50) (nM)

JWH-302 CB1 17[1][2] 29.3[1]

CB2 89[1] 24.4[1]

Cannabinoid Receptor Signaling
Cannabinoid receptors, including CB1 and CB2, are G protein-coupled receptors (GPCRs).

When an agonist like JWH-302 binds to the receptor, it triggers a conformational change that

activates an associated intracellular heterotrimeric G protein (typically of the Gi/o family). This

activation leads to a cascade of downstream signaling events.

Key Steps in CB1/CB2 Receptor Signaling:
Agonist Binding: An agonist molecule binds to the extracellular or transmembrane domain of

the receptor.

G Protein Activation: The receptor-agonist complex facilitates the exchange of Guanosine

Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G

protein.

G Protein Dissociation: The Gα(GTP) subunit dissociates from the Gβγ dimer.

Downstream Effector Modulation:

The Gα(GTP) subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in

intracellular cyclic adenosine monophosphate (cAMP) levels.

The Gβγ dimer can directly modulate ion channels, such as inhibiting voltage-gated

calcium channels (VGCCs) and activating G protein-coupled inwardly-rectifying potassium

(GIRK) channels.
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Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to

GDP, leading to the re-association of the Gα and Gβγ subunits, terminating the signal.

This signaling cascade ultimately results in the modulation of neurotransmitter release

(primarily mediated by CB1 receptors in the central nervous system) and immune cell function

(a key role of CB2 receptors).
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Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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